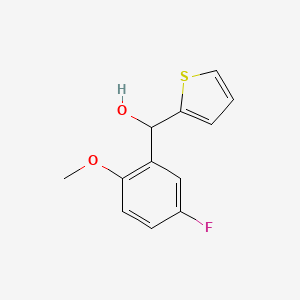

3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol

Description

Significance of Aryl-Heteroaryl Methanol (B129727) Scaffolds in Modern Synthetic Chemistry

The aryl-heteroaryl methanol scaffold is a privileged structure in organic synthesis and medicinal chemistry. These structures are recognized for their biological and medicinal properties. nih.govnih.gov The combination of an aromatic (aryl) and a heteroaromatic ring linked by a stereogenic carbinol center creates a three-dimensional structure that can effectively interact with biological targets.

The synthesis of these scaffolds has been a focus of significant research, with a particular emphasis on catalytic and enantioselective methods to control the stereochemistry of the methanol carbon. nih.govnih.gov Such control is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The development of methods for the catalytic asymmetric synthesis of aryl-heteroaryl methanols, starting from readily available precursors, has broadened the accessibility of these important compounds. nih.govnih.gov

Strategic Importance of Fluorinated and Methoxylated Substituents in Molecular Design

The presence of fluorine and methoxy (B1213986) groups on the phenyl ring of 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol is of strategic importance. These substituents are frequently incorporated into bioactive molecules to modulate their physicochemical and pharmacokinetic properties.

Fluorine , with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. acgpubs.org The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, enhancing binding affinity.

The methoxy group is another key substituent in medicinal chemistry. It can act as a hydrogen bond acceptor and influence the conformation of the molecule. Its electronic effects can modulate the reactivity of the aromatic ring. The strategic placement of methoxy groups can also impact a molecule's solubility and metabolic profile.

The interplay of both a fluorine atom and a methoxy group on the same aromatic ring, as seen in the target molecule, offers a sophisticated tool for fine-tuning molecular properties. The relative positions of these substituents can lead to unique electronic and steric environments, further influencing the molecule's behavior.

Overview of Academic Research Trajectories for Complex Organofluorine and Organosulfur Compounds

The fields of organofluorine and organosulfur chemistry are dynamic areas of research, driven by the unique properties that these elements impart to organic molecules.

Organofluorine chemistry has seen a surge in the development of new fluorination methods, enabling the selective introduction of fluorine into complex molecules. acgpubs.org Research is focused on developing milder, more efficient, and more selective fluorination reagents and catalysts. The synthesis of fluorinated building blocks that can be readily incorporated into larger structures is also a major research direction.

Organosulfur chemistry , particularly involving thiophene (B33073) and its derivatives, is also a vibrant field. Thiophene is a versatile heterocyclic building block found in numerous pharmaceuticals and organic materials. wikipedia.org Research in this area includes the development of new methods for the functionalization of the thiophene ring and the synthesis of novel thiophene-containing materials with interesting electronic and optical properties. The reactivity of the thiophene ring, which is more electron-rich than benzene (B151609), allows for a wide range of electrophilic substitution reactions. wikipedia.org

The convergence of these two fields in a molecule like this compound, which contains both a fluorinated aromatic ring and a sulfur-containing heterocycle, represents a modern trend in the design of complex and potentially functional molecules.

Current Gaps and Future Opportunities in the Chemical Investigation of this compound

A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. There are no dedicated studies on its synthesis, characterization, or potential applications. This absence of information presents a clear opportunity for future research.

Future research directions could include:

Development of Synthetic Routes: Devising efficient and stereoselective synthetic pathways to access this molecule would be the first crucial step. This could involve the asymmetric addition of a functionalized organometallic reagent derived from 2-lithiothiophene to 3-fluoro-6-methoxybenzaldehyde. wikipedia.org

Spectroscopic and Structural Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and potentially X-ray crystallography would be essential to fully characterize the molecule and understand its three-dimensional structure.

Exploration of Reactivity: Investigating the reactivity of the hydroxyl group and the aromatic and heteroaromatic rings would provide insights into its potential as a synthetic intermediate.

Biological Screening: Given the prevalence of its constituent motifs in bioactive molecules, screening this compound for various biological activities would be a logical step to uncover any potential therapeutic applications.

The table below provides a summary of the key structural components and their known significance, highlighting the potential areas for future investigation of the title compound.

| Component | Significance in Molecular Design | Potential Research Focus for this compound |

| Aryl-Heteroaryl Methanol Core | Biologically active scaffold, potential for stereoisomerism. nih.govnih.gov | Stereoselective synthesis, investigation of the biological activity of individual enantiomers. |

| Fluorine Substituent | Enhances metabolic stability, modulates lipophilicity and binding affinity. acgpubs.org | Study the impact of the fluorine atom on the molecule's pharmacokinetic properties. |

| Methoxy Substituent | Influences conformation, acts as a hydrogen bond acceptor, modulates electronic properties. | Investigate the role of the methoxy group in receptor binding and overall solubility. |

| Thiophene Ring | Important pharmacophore, electron-rich heterocycle with diverse reactivity. wikipedia.org | Explore the functionalization of the thiophene ring to create analogues with modified properties. |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2S/c1-15-10-5-4-8(13)7-9(10)12(14)11-3-2-6-16-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOILQSZBFORMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol and Its Derivatives

Strategies for the Preparation of Key Aryl and Heteroaryl Precursors

The successful synthesis of the target methanol (B129727) derivative is fundamentally dependent on the efficient preparation of its key building blocks: a reactive thiophene (B33073) derivative and a suitably substituted benzene (B151609) precursor.

Synthesis of Halogenated Thiophene Derivatives

For synthetic strategies involving nucleophilic addition, a halogenated thiophene is a critical precursor, typically activated for organometallic reagent formation. 2-Bromothiophene (B119243) is a common and versatile starting material for this purpose. guidechem.comchemicalbook.com

The synthesis of 2-bromothiophene is most frequently achieved through the direct bromination of thiophene. Various methods have been developed to optimize this electrophilic substitution reaction, controlling for regioselectivity and minimizing the formation of poly-brominated byproducts like 2,5-dibromothiophene. prepchem.com

One established method involves dissolving thiophene in a solvent such as acetic acid or carbon tetrachloride and then adding bromine, often dissolved in the same solvent, under controlled temperature conditions (typically below 10°C) to favor mono-bromination at the highly reactive 2-position. prepchem.comchemicalbook.com Another high-yield procedure utilizes a solution of bromine in 48% hydrobromic acid or a 35% aqueous solution of hydrogen peroxide added to a mixture of thiophene and hydrobromic acid. thieme-connect.com The crude product is typically purified by distillation to yield 2-bromothiophene as a colorless to light yellow liquid. chemicalbook.com

| Reactants | Reagents/Solvents | Key Conditions | Typical Yield | Reference |

| Thiophene | Bromine, Acetic Acid | Temp. < 10°C | 55% | chemicalbook.com |

| Thiophene | Bromine, Carbon Tetrachloride | Ice-bath | 55% | prepchem.com |

| Thiophene | Bromine, 48% Hydrobromic Acid | -25 to -15°C | High | guidechem.comthieme-connect.com |

| Thiophene | 35% Hydrogen Peroxide, 48% HBr | -20 to +15°C | High | guidechem.comthieme-connect.com |

Synthesis of Fluorinated and Methoxylated Benzene Precursors

The aryl component, 3-fluoro-6-methoxybenzaldehyde, is the second essential precursor. Its synthesis involves introducing the fluoro, methoxy (B1213986), and formyl groups onto the benzene ring in a controlled manner. A common route starts from a commercially available substituted benzoic acid or phenol.

For instance, a synthetic sequence could begin with a fluorinated methoxybenzoic acid, such as 3-fluoro-4-methoxybenzoic acid or 4-fluoro-3-methoxybenzoic acid, which can be synthesized from corresponding precursors. chemicalbook.comossila.com The carboxylic acid group can then be converted to the required aldehyde functionality. This transformation can be achieved through a two-step process: first, converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride), followed by a controlled reduction to the aldehyde (e.g., Rosenmund reduction). ossila.com

Alternatively, a direct oxidation of a corresponding benzyl (B1604629) alcohol, such as (3-fluoro-6-methoxyphenyl)methanol, can yield the desired aldehyde. A method for synthesizing the isomeric 3-methoxybenzaldehyde (B106831) involves the direct oxidation of m-methoxybenzyl alcohol using nitric acid in an aqueous medium. google.com Similar strategies can be adapted for the synthesis of 3-fluoro-6-methoxybenzaldehyde. The synthesis of related 2,3-difluoro-6-methoxybenzoic acid has been achieved by the oxidation of 2,3-difluoro-6-methoxybenzaldehyde (B67421) with hydrogen peroxide in the presence of potassium hydroxide. google.com This indicates that the reverse reaction, the formation of the aldehyde, must be approached via controlled oxidation of the corresponding alcohol or reduction of the carboxylic acid.

Direct Carbon-Carbon Bond Formation Approaches

With the key precursors in hand, the central carbon-carbon bond forming reaction is performed to construct the final carbinol structure.

Nucleophilic Addition Reactions (e.g., Grignard Reagents with Aldehydes)

The most direct and widely used method for synthesizing diaryl-like methanols is the nucleophilic addition of an organometallic reagent to a carbonyl compound. The Grignard reaction is a classic and robust example of this approach.

In this synthesis, the halogenated thiophene precursor, 2-bromothiophene, is first converted into a Grignard reagent, 2-thienylmagnesium bromide. This is achieved by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound is a potent nucleophile.

This 2-thienylmagnesium bromide is then reacted with the electrophilic carbonyl carbon of 3-fluoro-6-methoxybenzaldehyde. The nucleophilic attack on the aldehyde forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, 3-fluoro-6-methoxyphenyl-(2-thienyl)methanol.

| Step | Reactants | Reagents/Solvents | Intermediate/Product |

| 1. Grignard Formation | 2-Bromothiophene, Magnesium | Anhydrous THF or Diethyl Ether | 2-Thienylmagnesium Bromide |

| 2. Nucleophilic Addition | 2-Thienylmagnesium Bromide, 3-Fluoro-6-methoxybenzaldehyde | Anhydrous Ether | Magnesium Alkoxide Intermediate |

| 3. Workup | Magnesium Alkoxide Intermediate | Aqueous Acid (e.g., NH₄Cl, dilute HCl) | This compound |

Friedel-Crafts Alkylation Analogues for Carbinol Formation

While direct Friedel-Crafts alkylation with a pre-formed carbinol is not a standard route, an analogous two-step pathway involving Friedel-Crafts acylation followed by reduction provides an alternative method to the final product.

The first step is a Friedel-Crafts acylation reaction. Thiophene undergoes highly regioselective acylation at the 2-position. stackexchange.com In this step, thiophene reacts with 3-fluoro-6-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comchemguide.co.uk The 3-fluoro-6-methoxybenzoyl chloride can be prepared from the corresponding benzoic acid using thionyl chloride. ossila.com This reaction forms the diaryl ketone intermediate, (3-fluoro-6-methoxyphenyl)(2-thienyl)methanone.

The second step is the reduction of the ketone to the desired secondary alcohol. A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for carbonyl groups. researchgate.netwikipedia.org The reduction of the ketone yields this compound. For asymmetric synthesis, enantioselective reduction of the ketone can be achieved using chiral catalysts, such as those used in the Noyori asymmetric hydrogenation or CBS reduction. wikipedia.orguwindsor.ca

| Step | Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| 1 | Friedel-Crafts Acylation | Thiophene, 3-Fluoro-6-methoxybenzoyl chloride | AlCl₃ or SnCl₄ | (3-Fluoro-6-methoxyphenyl)(2-thienyl)methanone | stackexchange.comgoogle.com |

| 2 | Carbonyl Reduction | (3-Fluoro-6-methoxyphenyl)(2-thienyl)methanone | Sodium Borohydride (NaBH₄) | This compound | researchgate.netwikipedia.org |

Catalytic Methodologies for the Synthesis of this compound

Modern synthetic chemistry has developed catalytic methods that offer high efficiency and enantioselectivity for the synthesis of aryl-heteroarylmethanols. These approaches often involve the addition of organometallic reagents to aldehydes in the presence of a chiral catalyst. rsc.org

One powerful strategy is the catalytic enantioselective addition of organozinc reagents to aldehydes. For the synthesis of the target compound, a 2-thienylzinc species can be generated in situ and added to 3-fluoro-6-methoxybenzaldehyde. While organozirconium reagents have been used for the enantioselective addition of alkyl groups to aliphatic aldehydes, similar principles can be applied using other organometallics for aryl-heteroaryl coupling. mdpi.com

For example, a mixed heteroaryl-alkyl zinc reagent, EtZn(2-thienyl), can be prepared at low temperatures from 2-thienyllithium (B1198063) and EtZnCl. This intermediate can then be added to an aldehyde in the presence of a chiral amino alcohol catalyst. This method avoids issues with the instability of some heteroaryl lithium reagents and can produce aryl-heteroarylmethanols with high enantioselectivity (81–99% ee). nih.gov

| Nucleophile Precursor | Aldehyde | Catalyst System | Key Features | Reference |

| 2-Thienyllithium | Aromatic Aldehydes | 1. EtZnCl2. Chiral Amino Alcohol | In-situ generation of EtZn(2-thienyl). High enantioselectivity (81-99% ee). | nih.gov |

| Alkynes | Aliphatic & Aromatic Aldehydes | Zinc Triflate & N-methylephedrine | Provides N-substituted propargylic alcohols in high yield and ee. | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming the biaryl or aryl-heteroaryl framework of the target molecule. nih.govnih.gov A plausible retrosynthetic analysis for this compound would involve the coupling of a fluoromethoxyphenyl-containing precursor with a thienyl-containing precursor.

One common strategy involves the coupling of an aryl halide with an organoboron compound. For the synthesis of the target molecule, this could involve the reaction of 2-bromo-4-fluoro-1-methoxybenzene with thiophene-2-boronic acid to form 2-(3-Fluoro-6-methoxyphenyl)thiophene. Subsequent benzylic oxidation or bromination followed by hydrolysis would yield the desired alcohol.

Alternatively, a more direct approach involves the coupling of aryl halides with aldehydes. Cationic Pd(II) complexes can catalyze the addition of arylboronic acids to aldehydes to produce diarylmethanols in high yields. organic-chemistry.org For the target compound, this would entail the reaction of (3-fluoro-6-methoxyphenyl)boronic acid with thiophene-2-carboxaldehyde. The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, has been shown to enhance the reactivity and scope of these reactions, enabling the coupling of heteroaryl chlorides and sterically hindered substrates under mild conditions. nih.govnih.govorganic-chemistry.org

Table 1: Selected Palladium-Catalyzed Methods for C-C Bond Formation Relevant to Benzylic Alcohol Synthesis

| Catalyst/Ligand System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Dialkylbiaryl phosphine | Aryl/Heteroaryl Halides + Organoboron compounds | Biaryl/Heteroaryl compounds | High tolerance for functional groups, mild conditions, applicable to chlorides and tosylates. nih.gov |

| Cationic Pd(II) complex | Arylboronic acids + Aldehydes | Diaryl/Aryl-heteroaryl methanols | Direct formation of the alcohol, low catalyst loading. organic-chemistry.org |

| Pd(0) / Tri(tert-butyl)phosphine | Arylboronic acids + Aldehydes | Secondary alcohols | Reaction proceeds efficiently at room temperature. organic-chemistry.org |

| Pd-NHC Complex | Aryl chlorides + Organoboron compounds | Biaryl compounds | Effective for challenging aryl chloride substrates, including hindered ones. organic-chemistry.org |

These methods demonstrate the versatility of palladium catalysis in constructing the core structure of this compound, offering multiple routes from readily available starting materials.

Asymmetric Catalysis for Enantioselective Synthesis

Since the benzylic carbon in this compound is a stereocenter, the development of enantioselective synthetic methods is crucial for accessing optically pure enantiomers, which often exhibit distinct biological activities. Asymmetric catalysis offers several elegant solutions.

A primary approach is the asymmetric reduction of the corresponding prochiral ketone, (3-fluoro-6-methoxyphenyl)(2-thienyl)methanone. This can be achieved through various catalytic systems:

Transition Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation : Chiral ruthenium, rhodium, or iridium complexes are widely used for the highly enantioselective reduction of ketones. These reactions typically employ molecular hydrogen or a hydrogen donor like isopropanol (B130326) or formic acid.

Chiral Lewis Acid-Catalyzed Reductions : Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) can effectively reduce ketones with high enantioselectivity using borane (B79455) reagents.

Hydrosilylation : The copper-hydride catalyzed asymmetric hydrosilylation of diaryl ketones, followed by hydrolysis, is an efficient method for producing nonracemic diarylmethanols.

Another powerful strategy is the catalytic asymmetric addition of organometallic reagents to an aldehyde. nih.gov For the target molecule, this would involve the enantioselective addition of a (3-fluoro-6-methoxyphenyl)metal species to thiophene-2-carboxaldehyde, or a 2-thienylmetal species to 3-fluoro-6-methoxybenzaldehyde. Chiral ligands are used to control the stereochemical outcome of the addition. organic-chemistry.orgnih.gov For example, chiral amino alcohols or bis(sulfonamide) ligands in conjunction with organozinc reagents have proven effective for the asymmetric arylation of aldehydes. nih.gov

Table 2: Examples of Asymmetric Catalysis for Chiral Benzylic Alcohol Synthesis

| Method | Catalyst/Reagent | Precursor(s) | Key Features |

| Asymmetric C-H Oxidation | Chiral iron and manganese porphyrin catalysts | Alkylated arenes | Direct conversion of C-H bonds to chiral alcohols. acs.org |

| Asymmetric Arylation | Chiral amino alcohols with dialkylzinc reagents | Aldehydes and Aryl halides | One-pot synthesis from aryl bromides with high enantioselectivity. nih.gov |

| Asymmetric Reductive Coupling | Dual nickel/photoredox catalysis | Aryl halides and Aldehydes | Mild conditions, excellent enantiocontrol, avoids stoichiometric metal reductants. organic-chemistry.org |

| Biocatalytic Hydroxylation | Cytochrome P450 monooxygenases | Aromatic compounds | Green synthesis method with good to excellent enantioselectivity. thieme-connect.com |

Stereodivergent synthesis, which allows access to all possible stereoisomers of a molecule with multiple stereocenters, can be achieved using Pd/Cu co-catalyzed asymmetric benzylic substitution, offering precise control over the final product's stereochemistry. researchgate.net

Development of Novel Catalytic Systems for Benzylic Alcohol Formation

Research continues to yield novel catalytic systems that offer advantages in terms of efficiency, substrate scope, and milder reaction conditions. For benzylic alcohol synthesis, recent developments include:

Photoredox and Dual Catalysis : Combining photoredox catalysts with transition metal catalysts (e.g., nickel or cobalt) enables reductive cross-coupling reactions under very mild, visible-light-induced conditions. organic-chemistry.org These methods can couple aryl halides with aldehydes to generate chiral benzylic alcohols with high enantioselectivity, avoiding the need for stoichiometric organometallic reagents. organic-chemistry.org

Metal-Free Synthesis : To circumvent the cost and toxicity of heavy metals, metal-free approaches have been developed. One such method involves the coupling of diazoalkanes (derived from p-toluenesulfonylhydrazones) with water, which can be promoted by conventional heating or microwave irradiation. organic-chemistry.orgorganic-chemistry.org

C-H Functionalization : Direct oxidation of benzylic C-H bonds to alcohols is a highly atom-economical strategy. acs.org While over-oxidation to the ketone can be a challenge, selective methods using oxidants like bis(methanesulfonyl) peroxide have been developed. organic-chemistry.org Biocatalytic approaches using enzymes like cytochrome P450s also achieve this transformation with high selectivity. thieme-connect.com

Nickel-Catalyzed Cross-Electrophile Coupling : Nickel catalysts, assisted by a co-reductant like titanium, can facilitate the cross-coupling of benzyl alcohols directly with aryl halides, offering a novel disconnection approach. acs.org

These innovative methods provide a broader toolbox for the synthesis of this compound, with potential benefits for both laboratory-scale synthesis and industrial production.

Green Chemistry Principles in the Synthesis of this compound

Adherence to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. For the target compound, several green strategies can be implemented.

Solvent-Free and Mechanochemical Synthesis Strategies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions not only reduce waste but can also enhance reaction rates and simplify product purification. mdpi.com For instance, the aerobic oxidation of benzyl alcohols to aldehydes has been effectively carried out under solvent-free conditions using supported palladium catalysts. mdpi.com

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging solvent-free technique. researchgate.netrsc.org This method can facilitate reactions between solid-state reactants, often at room temperature and with reduced reaction times. The synthesis of polyaromatic hydrocarbons, which often suffer from poor solubility, has been successfully demonstrated using mechanochemical methods. researchgate.net This approach could potentially be applied to the synthesis of the target compound's precursors, particularly in C-C bond-forming steps.

Microwave-Assisted and Ultrasonic-Assisted Synthetic Routes

Alternative energy sources are another pillar of green chemistry. Microwave (MW) and ultrasound irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. rsc.org

Microwave-Assisted Synthesis : MW heating is characterized by rapid and uniform heating of the reaction mixture. mdpi.com It has been successfully applied to a vast range of organic transformations, including the synthesis of heterocyclic compounds and the metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones in water. organic-chemistry.orgjchps.com The synthesis of this compound or its ketone precursor via cross-coupling or condensation reactions could be significantly expedited using MW irradiation.

Ultrasonic-Assisted Synthesis : Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized high-temperature and high-pressure zones, which accelerates chemical reactions. rsc.orgnih.gov This technique has been used to promote a variety of reactions, including multi-component reactions for synthesizing complex heterocycles, often at ambient temperature and in green solvents like water. ksu.edu.sarsc.org

Utilization of Ionic Liquids and Sustainable Catalysts

Ionic Liquids (ILs) : ILs are salts with low melting points that are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. jchemrev.comtcichemicals.com They can act as both the solvent and catalyst in a reaction. mdpi.com For example, Brønsted acidic ILs have been used to catalyze the benzylation of arenes with benzyl alcohols. beilstein-journals.org In the context of the target molecule, an IL could be used as the reaction medium for a palladium-catalyzed coupling, facilitating catalyst recovery and reuse. tcichemicals.comresearchgate.net

Sustainable Catalysts : Developing catalysts from renewable resources or earth-abundant metals is a key aspect of green chemistry. This includes:

Biocatalysts : Enzymes and whole-cell systems can catalyze reactions with high specificity and enantioselectivity under mild, aqueous conditions, as seen in the biocatalytic hydroxylation to form chiral benzylic alcohols. thieme-connect.com

Heterogeneous Catalysts : Supporting catalysts on solid materials (e.g., ceria-zirconia) allows for easy separation from the reaction mixture and reuse, reducing waste. nih.gov

Photocatalysts : Utilizing visible light as an energy source with photocatalysts can enable reactions under mild conditions, contributing to a more sustainable process. mdpi.com The development of noble-metal-free photocatalysts for hydrogen production and benzyl alcohol oxidation highlights the potential of this approach. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible. mdpi.com

Optimization of Synthetic Reaction Conditions and Yields

The successful synthesis of this compound via the Grignard pathway is highly dependent on the meticulous optimization of reaction conditions. The exothermic nature of Grignard reactions necessitates precise control to prevent the formation of byproducts and ensure process safety. hzdr.demt.com Factors such as reagent purity, addition rates, and mixing efficiency all play a role, but the most influential parameters are solvent selection, temperature control, and the strategic implementation of process intensification technologies. mt.commdpi.com

Traditionally, diethyl ether and tetrahydrofuran (THF) have been the solvents of choice. However, research into greener and more efficient alternatives has highlighted the superior properties of 2-Methyltetrahydrofuran (2-MeTHF). researchgate.net Derived from renewable resources, 2-MeTHF often provides equal or superior performance, particularly in suppressing the formation of the Wurtz coupling byproduct, where a Grignard molecule undesirably couples with the starting halide. researchgate.netrsc.org In the synthesis of the target compound, using 2-MeTHF could therefore lead to a cleaner reaction profile and a higher yield of the desired diaryl methanol.

The performance of different solvents in a model Grignard reaction involving the addition of phenylmagnesium bromide to benzaldehyde (B42025) demonstrates the impact of the solvent on product yield.

| Solvent | Boiling Point (°C) | Typical Yield (%) of Diaryl Methanol | Key Characteristics |

|---|---|---|---|

| Diethyl Ether (Et₂O) | 34.6 | ~90-95% | Traditional solvent, high volatility, forms stable Grignard complexes. |

| Tetrahydrofuran (THF) | 66 | >95% | Higher boiling point than Et₂O, excellent solvating power for Grignard reagents. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | >95% | "Green" solvent from renewable sources, higher boiling point, reduced Wurtz coupling. researchgate.netrsc.org |

| Toluene/Ethereal Solvent Mix | Variable | Variable | Used to increase reaction temperature; can be effective but requires careful optimization. researchgate.net |

Data based on model Grignard reactions with benzaldehyde as reported in the literature. researchgate.net

Temperature control is paramount for the safe and efficient synthesis of this compound. Both the formation of the Grignard reagent and its subsequent addition to the aldehyde are highly exothermic processes. hzdr.dersc.org Failure to adequately dissipate the heat generated can lead to a rapid temperature increase, potentially causing a runaway reaction and increasing the formation of impurities. mt.comresearchgate.net

In conventional batch processing, temperature is managed by the slow, drop-wise addition of one reagent to another, which can significantly prolong the reaction time. This method carries the risk of reagent accumulation during a potential induction period, followed by a sudden, rapid reaction that can overwhelm the cooling capacity of the reactor. mt.comresearchgate.net

Continuous flow reactors offer a superior solution for temperature management. The high surface-area-to-volume ratio of these systems allows for extremely efficient heat exchange, enabling precise temperature control and preventing the formation of dangerous hot spots. mt.com This enhanced control allows reactions to be run safely at higher concentrations or temperatures than would be feasible in a batch reactor, often leading to increased reaction rates and higher throughput. While these reactions are typically conducted at atmospheric pressure, robust pressure management systems are essential for safety, particularly in closed systems where a thermal runaway could lead to a rapid pressure increase. hzdr.de

| Control Strategy | Method | Efficiency / Safety Impact |

|---|---|---|

| Batch Processing | Slow, drop-wise addition of reagent with external cooling. | Lower efficiency due to long reaction times; risk of runaway reaction if addition rate is too high or an induction period occurs. researchgate.net |

| Continuous Flow | Pumping reagents through a temperature-controlled reactor coil or channel. | High efficiency due to excellent heat transfer; significantly improved safety by minimizing the volume of reacting material at any given time. mt.comresearchgate.net |

Process intensification (PI) aims to develop manufacturing processes that are smaller, cleaner, safer, and more energy-efficient. mdpi.comresearchgate.net For the synthesis of pharmaceutical intermediates like this compound, continuous flow chemistry is a key enabling technology for PI. unito.it

Transitioning the Grignard synthesis from a traditional batch setup to a continuous flow process offers numerous advantages for scalability. researchgate.net Continuous flow systems enhance safety by minimizing the inventory of hazardous Grignard reagents at any moment. mt.com The superior control over reaction parameters, especially temperature, leads to more consistent product quality and higher yields. Furthermore, scaling up production in a continuous flow system is often more straightforward than in a batch process; instead of using larger, more difficult-to-control reactors, production is increased by running the compact flow reactor for longer periods or by "numbering-up" with multiple reactors in parallel. researchgate.net

A comparative analysis between batch and continuous flow synthesis for producing 9-aryl-fluoren-9-ols via a Grignard reaction starkly illustrates the benefits of process intensification. The continuous flow method resulted in a dramatic increase in yield, a significant reduction in waste and costs, and a much shorter production cycle. rsc.org These benefits are directly applicable to the scalable synthesis of this compound.

| Parameter | Traditional Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | >120% increase |

| Production Period | ~28 hours | ~4 hours | 86% reduction rsc.org |

| Solid Waste Emission | High | Low | 64% reduction rsc.org |

| Environmental Factor (E-factor) | 26.59 kg/kg | 1.97 kg/kg | 92.6% reduction rsc.org |

| Scalability | Challenging due to heat transfer and safety issues. | Straightforward via longer run times or numbering-up. researchgate.net | Significantly improved |

Data based on a comparable Grignard synthesis for 9-aryl-fluoren-9-ols. rsc.org

Chemical Transformations and Reactivity of 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol

Functional Group Interconversions at the Benzylic Alcohol Moiety

The secondary benzylic alcohol group in 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol is a focal point for a variety of functional group interconversions. These transformations include oxidation to the corresponding carbonyl compound, reduction to a hydrocarbon, formation of ethers and esters, and nucleophilic substitution of the hydroxyl group.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanone, can be achieved using a range of oxidizing agents. The choice of reagent will depend on the desired reaction conditions and sensitivity of the starting material. Common and effective methods for the oxidation of benzylic alcohols include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations.

For instance, the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is known for its mild conditions and high yields in the oxidation of secondary alcohols to ketones. Similarly, the Dess-Martin periodinane (DMP) oxidation offers a metal-free alternative with the advantage of neutral reaction conditions.

Table 1: Predicted Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Expected Product | Predicted Yield (%) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanone | 85-95 |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp. | 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanone | 90-98 |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanone | 90-97 |

| Data in this table is based on analogous reactions of similarly substituted benzylic alcohols and represents predicted outcomes. |

Reduction Reactions to Hydrocarbon Derivatives

The complete reduction of the benzylic alcohol functionality to a methylene (B1212753) group, yielding 2-((3-fluoro-6-methoxyphenyl)methyl)thiophene, can be accomplished through several methods. A common approach involves a two-step sequence: conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, a one-pot reduction can be achieved using methods like the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base), although these methods are typically employed for the reduction of ketones. A more direct and milder method for the deoxygenation of benzylic alcohols involves the use of triethylsilane in the presence of a strong acid, such as trifluoroacetic acid.

Table 2: Predicted Reduction Reactions of this compound

| Reducing Agent System | Reaction Conditions | Expected Product | Predicted Yield (%) |

| 1. TsCl, Pyridine (B92270) 2. LiAlH₄, THF | 0 °C to Reflux | 2-((3-fluoro-6-methoxyphenyl)methyl)thiophene | 80-90 |

| Et₃SiH, CF₃COOH | Dichloromethane (CH₂Cl₂), Room Temperature | 2-((3-fluoro-6-methoxyphenyl)methyl)thiophene | 85-95 |

| Data in this table is based on analogous reactions of similarly substituted benzylic alcohols and represents predicted outcomes. |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. For higher yields, the use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is often preferred.

Table 3: Predicted Etherification and Esterification Reactions

| Reaction Type | Reagents | Expected Product | Predicted Yield (%) |

| Etherification | 1. NaH, THF 2. CH₃I | 1-(3-Fluoro-6-methoxyphenyl)-1-methoxy-1-(2-thienyl)methane | 85-95 |

| Esterification | Acetic anhydride, Pyridine | (3-Fluoro-6-methoxyphenyl)(2-thienyl)methyl acetate | 90-98 |

| Data in this table is based on analogous reactions of secondary benzylic alcohols and represents predicted outcomes. |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions, forming a good leaving group (water) and a stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile. For example, treatment with concentrated hydrohalic acids (HCl, HBr) will lead to the corresponding benzylic halides.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions with a wide range of nucleophiles.

Table 4: Predicted Nucleophilic Substitution Reactions

| Reagents | Reaction Conditions | Expected Product | Predicted Yield (%) |

| Concentrated HBr | Reflux | 2-(Bromo(3-fluoro-6-methoxyphenyl)methyl)thiophene | 70-85 |

| 1. p-Toluenesulfonyl chloride, Pyridine 2. NaCN, DMSO | 0 °C to 80 °C | 2-(3-Fluoro-6-methoxyphenyl)-2-(2-thienyl)acetonitrile | 75-90 |

| Data in this table is based on analogous reactions of secondary benzylic alcohols and represents predicted outcomes. |

Reactions Involving the Aromatic and Heteroaromatic Rings

While the benzylic alcohol moiety is the most reactive site for many transformations, the aromatic and heteroaromatic rings can also participate in reactions, most notably electrophilic aromatic substitution.

Theoretical and Computational Investigations of 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol

Spectroscopic Property Predictions

Vibrational Frequency Analysis (IR, Raman)

A detailed vibrational frequency analysis of 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol provides fundamental insights into its molecular structure and bonding. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to predict the infrared (IR) and Raman spectra. These computational approaches can elucidate the vibrational modes of the molecule, assigning specific frequencies to the stretching, bending, and torsional motions of its constituent atoms and functional groups.

For a molecule of this complexity, the vibrational spectrum is rich with information. Key vibrational modes would include the O-H stretching of the methanol (B129727) group, C-H stretching vibrations within the phenyl and thienyl rings, and the C-O stretching of the methoxy (B1213986) group. The presence of the fluorine atom introduces C-F stretching and bending modes. The thienyl ring will exhibit characteristic C-S stretching and ring deformation modes.

A comparative analysis of theoretically predicted spectra with experimental data, when available, allows for a precise assignment of the observed spectral bands. Such studies often involve scaling the calculated frequencies to better match experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in many calculations. The intensities of the IR and Raman bands are also predicted, aiding in the interpretation of the experimental spectra.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch | |||

| C-H Stretch (Aromatic) | |||

| C-H Stretch (Aliphatic) | |||

| C=C Stretch (Aromatic) | |||

| C-O Stretch (Methoxy) | |||

| C-F Stretch | |||

| C-S Stretch (Thienyl) | |||

| O-H Bend | |||

| C-H Bend (Aromatic) | |||

| Ring Deformation |

Note: The data in this table is illustrative of the types of results obtained from vibrational frequency analysis and is not based on experimental data for this specific compound.

UV-Visible Absorption and Emission Spectra Modeling (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for modeling the electronic absorption and emission spectra of molecules like this compound. These calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions between molecular orbitals.

The predicted UV-Vis spectrum is determined by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other relevant orbitals. The transitions between these orbitals, such as the π → π* and n → π* transitions, are characteristic of the chromophores within the molecule, namely the fluorinated methoxyphenyl group and the thienyl ring.

By analyzing the molecular orbitals involved in the primary electronic transitions, researchers can understand the nature of the excited states and how the different parts of the molecule contribute to its electronic properties. Factors such as solvent effects can also be incorporated into these models to provide a more accurate prediction of the spectra in different chemical environments.

Interactive Data Table: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

| S₀ → S₁ | HOMO → LUMO | ||

| S₀ → S₂ | HOMO-1 → LUMO | ||

| S₀ → S₃ | HOMO → LUMO+1 |

Note: This table illustrates the typical output of TD-DFT calculations for electronic spectra and does not represent measured values for this specific molecule.

Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interactions in detail. For this compound, NBO analysis can provide a quantitative description of the electron density distribution, revealing the nature of the covalent and non-covalent interactions within the molecule.

This analysis can identify and quantify hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals to antibonding orbitals (e.g., n → σ* or n → π*). These interactions play a crucial role in stabilizing the molecular structure. For instance, the interaction between the lone pairs of the oxygen and fluorine atoms with the antibonding orbitals of adjacent bonds can be elucidated.

Furthermore, NBO analysis can provide information about the hybridization of atomic orbitals and the charge distribution on each atom, offering a deeper understanding of the molecule's electronic structure and reactivity.

Interactive Data Table: NBO Analysis of Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) of Methoxy | σ(C-C) of Phenyl Ring | |

| LP(F) | σ(C-C) of Phenyl Ring | |

| LP(S) of Thienyl | π(C=C) of Thienyl Ring | |

| π(C=C) of Phenyl Ring | π(C=C) of Thienyl Ring |

Note: The data presented here is a representative example of the insights gained from NBO analysis and is not derived from specific computational results for the title compound.

Investigation of Reactivity Descriptors and Reaction Pathways

Key reactivity descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical hardness, and the Fukui function. A smaller HOMO-LUMO gap generally indicates higher reactivity. The Fukui function can be used to pinpoint specific atomic sites that are most susceptible to attack.

Furthermore, computational methods can be employed to investigate potential reaction pathways for this molecule. By mapping the potential energy surface, transition states can be located, and activation energies for various reactions can be calculated. This allows for a theoretical exploration of its synthetic transformations and degradation pathways.

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Value |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) | |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Global Electrophilicity Index (ω) |

Note: This table showcases common reactivity descriptors obtained from quantum chemical calculations. The values are not based on actual computations for this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise molecular structure of 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is employed to identify the number and type of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the protons on the phenyl ring, the thienyl ring, the methoxy (B1213986) group, the hydroxyl group, and the benzylic proton. The protons on the fluoro-methoxyphenyl ring would show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | Thienyl H5 |

| ~7.00 | dd | 1H | Thienyl H3 |

| ~6.95 | t | 1H | Phenyl H4 |

| ~6.85 | m | 1H | Thienyl H4 |

| ~6.70 | dd | 1H | Phenyl H5 |

| ~6.60 | dd | 1H | Phenyl H2 |

| ~6.00 | s | 1H | Methine CH |

| ~3.80 | s | 3H | Methoxy OCH₃ |

| ~2.50 | br s | 1H | Hydroxyl OH |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR for Carbon Skeleton Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The spectrum would show signals for the aromatic carbons of both the phenyl and thienyl rings, the methoxy carbon, and the benzylic carbon. The carbon atoms bonded to fluorine would exhibit splitting due to carbon-fluorine coupling, which is a key diagnostic feature.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | C-F Coupling (Hz) | Assignment |

| ~155.0 | d, ¹JCF ≈ 245 | C3 (Phenyl) |

| ~150.0 | d, ²JCF ≈ 25 | C6 (Phenyl) |

| ~145.0 | s | C2 (Thienyl) |

| ~128.0 | s | C5 (Thienyl) |

| ~126.0 | s | C3 (Thienyl) |

| ~125.0 | s | C4 (Thienyl) |

| ~118.0 | d, ²JCF ≈ 20 | C4 (Phenyl) |

| ~115.0 | d, ³JCF ≈ 5 | C5 (Phenyl) |

| ~110.0 | d, ³JCF ≈ 5 | C2 (Phenyl) |

| ~105.0 | d, ⁴JCF ≈ 2 | C1 (Phenyl) |

| ~70.0 | s | Methine CH |

| ~56.0 | s | Methoxy OCH₃ |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of an aryl fluoride. Furthermore, the signal would be split by the neighboring protons, providing additional structural confirmation.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to identify adjacent protons within the phenyl and thienyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the benzylic proton and the carbons of both aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. This technique provides definitive evidence for the molecular formula C₁₂H₁₁FO₂S.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 239.0542 | 239.0545 | C₁₂H₁₂FO₂S |

| [M+Na]⁺ | 261.0361 | 261.0364 | C₁₂H₁₁FO₂SNa |

Note: This is a hypothetical representation. Actual measured values would be determined experimentally.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The absorption of infrared radiation or the scattering of monochromatic light causes the bonds within the molecule to vibrate at specific frequencies.

For this compound, characteristic vibrational bands would be observed for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic and methoxy groups, the C-O stretches of the ether and alcohol, the C=C stretches of the aromatic rings, and the C-F and C-S bonds.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1600-1450 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl C-O stretch (ether) |

| ~1100 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~700 | Strong | C-S stretch |

Note: This is a hypothetical representation. Actual vibrational frequencies would be determined experimentally.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its vibrational modes. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique molecular fingerprint.

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group from the methanol (B129727) moiety is typically identified by a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The C-O stretching vibration of this alcohol group would appear in the 1260-1000 cm⁻¹ range. The methoxy (-OCH₃) group would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band. The aromatic rings (phenyl and thienyl) would produce several bands, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The carbon-fluorine (C-F) bond is expected to show a strong absorption in the 1400-1000 cm⁻¹ range.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Methoxy) | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol C-O | C-O Stretch | ~1200 - 1050 | Strong |

| Ether C-O (Methoxy) | C-O Stretch | ~1275 - 1200 (asymmetric), ~1075 - 1020 (symmetric) | Strong |

| Aryl C-F | C-F Stretch | 1270 - 1100 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Structural Analysis

Raman spectroscopy serves as a valuable complement to FTIR analysis. It is a light scattering technique wherein a monochromatic light source (laser) interacts with a sample, and the inelastically scattered light is detected. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic and thiophene (B33073) rings and the C-S bond of the thiophene ring.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the intensity of the Raman signal for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the analysis of very low concentrations of a sample. For this compound, SERS could provide detailed information about the molecule's orientation when adsorbed on the metal surface by selectively enhancing the vibrations of the functional groups closest to the surface. mdpi.com This can help elucidate how the molecule interacts with its environment at an interface.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density and, subsequently, the exact positions of atoms, bond lengths, bond angles, and torsion angles.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical industries to determine the purity of synthesized compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column, and the components are separated based on their relative hydrophobicity. The analyte is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic rings absorb strongly. The purity is assessed by the area percentage of the main peak relative to any impurity peaks.

Table 2: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This compound contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Supercritical Fluid Chromatography (SFC) has become a predominant technique for the separation of enantiomers due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. researchgate.net The mobile phase in SFC is typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for faster separations. winona.edu A small amount of an organic modifier, such as methanol or isopropanol (B130326), is often added to the CO₂ to adjust the mobile phase strength. chalcogen.ro

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are widely successful for a broad range of compounds. winona.edu A screening approach using several different CSPs and modifiers is often employed to find the optimal separation conditions. winona.edu

Table 3: Typical SFC Screening Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Columns (Screened) | Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (Methanol or Isopropanol) |

| Modifier Gradient | Isocratic screening at 10%, 20%, 30%, 40% modifier |

| Flow Rate | 3.0 - 4.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Electrochemical Methods for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. mdpi.com It measures the current that develops in an electrochemical cell as the potential is varied. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the potentials at which redox events occur and can offer insights into the stability of the oxidized or reduced species. nih.gov

The electrochemical behavior of this compound would be influenced by its constituent aromatic rings. The thiophene moiety is known to undergo an irreversible oxidation at a high positive potential, typically above +1.5 V versus a standard reference electrode. asianpubs.orgresearchgate.net This process involves the formation of a radical cation, which is often highly reactive and can lead to polymerization on the electrode surface. researchgate.net The presence of the electron-donating methoxy group on the phenyl ring would likely make that ring susceptible to oxidation as well, potentially at a lower potential than the thiophene ring. acs.org The electron-withdrawing fluorine atom would have an opposing effect, making oxidation more difficult. A CV experiment would reveal the oxidation potential(s) of the molecule, providing a measure of its electron-donating ability and the stability of the resulting oxidized species. rsc.org

Role and Applications of 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol in Advanced Organic Synthesis

As a Key Building Block for Complex Molecular Architectures

The intrinsic structural features of 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol, which combine a fluorinated methoxyphenyl ring with a thiophene (B33073) moiety linked by a methanol (B129727) bridge, make it an exceptionally valuable building block for the synthesis of complex molecules. The presence of fluorine, a methoxy (B1213986) group, and a sulfur-containing heterocycle provides multiple reaction sites and imparts specific electronic properties that can be exploited in molecular design.

The fluorinated phenyl ring is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. The methoxy group offers a handle for further functionalization through ether cleavage or ortho-metalation strategies. Simultaneously, the 2-thienyl group, a common isostere for a phenyl ring, introduces a different electronic and steric profile, which can be crucial for biological activity or for directing subsequent chemical transformations.

Researchers have utilized this compound as a foundational element in the synthesis of novel heterocyclic systems and poly-functionalized aromatic compounds. Its utility is demonstrated in the construction of molecules with potential applications in materials science and pharmaceuticals, where the precise arrangement of its constituent parts can lead to desirable photophysical or biological properties.

Utility as a Synthetic Intermediate in Multi-Step Organic Transformations

Beyond its role as a primary building block, this compound serves as a crucial intermediate in multi-step synthetic sequences. The hydroxyl group of the methanol bridge is a versatile functional group that can be readily transformed into a variety of other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

This versatility allows for the sequential introduction of different molecular fragments, enabling the elaboration of the core structure into more complex targets. Synthetic chemists have leveraged this intermediate to access a range of derivatives where the benzylic position is modified, leading to the creation of new chemical entities that would be difficult to access through other routes. The strategic placement of the fluoro and methoxy substituents on the phenyl ring can influence the reactivity of the benzylic position, offering a degree of control over the outcomes of synthetic transformations.

A representative synthetic transformation involving this intermediate is its oxidation to the corresponding ketone, 3-fluoro-6-methoxyphenyl-(2-thienyl)methanone. This ketone can then serve as a precursor for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard additions, further expanding the molecular diversity accessible from this platform.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | PCC or DMP | 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanone | Oxidation |

| This compound | SOCl₂ | 2-((Chloro(3-fluoro-6-methoxyphenyl)methyl)thiophene | Nucleophilic Substitution |

| This compound | Acetic Anhydride (B1165640), Pyridine (B92270) | (3-Fluoro-6-methoxyphenyl)(2-thienyl)methyl acetate | Esterification |

Development of New Synthetic Pathways Enabled by its Unique Structural Features

The unique combination of functional groups and aromatic systems within this compound has spurred the development of novel synthetic pathways. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring creates a distinct electronic environment that can be harnessed to direct regioselective reactions.

For example, electrophilic aromatic substitution reactions on the phenyl ring are directed to specific positions due to the activating and deactivating effects of the existing substituents. This allows for the controlled introduction of additional functional groups, leading to polysubstituted aromatic compounds with well-defined substitution patterns.

Furthermore, the presence of both a benzene (B151609) and a thiophene ring allows for the exploration of intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These new pathways provide access to molecular scaffolds that were previously inaccessible or required lengthy and inefficient synthetic routes. The development of such methodologies is a testament to the enabling power of this unique molecule in expanding the toolbox of synthetic organic chemistry.

Exploration of its Potential as a Reagent or Ligand in Catalytic Systems

The potential of this compound and its derivatives extends into the realm of catalysis. The presence of heteroatoms such as oxygen, sulfur, and fluorine, along with the aromatic rings, provides potential coordination sites for metal centers. This has led to the exploration of this scaffold in the design of new ligands for transition-metal catalysis.

By modifying the hydroxyl group to include phosphine (B1218219), amine, or other coordinating moieties, it is possible to create chiral or achiral ligands that can influence the stereoselectivity and efficiency of catalytic reactions. The electronic properties imparted by the fluoro and methoxy groups can tune the electron density at the metal center, thereby modulating the catalytic activity.

While still an emerging area of research, the initial investigations into the use of derivatives of this compound as ligands have shown promise. The development of catalysts based on this framework could lead to new and improved methods for important chemical transformations, such as cross-coupling reactions, asymmetric hydrogenations, and C-H activation processes. The modular nature of the parent molecule allows for systematic structural modifications, facilitating the optimization of ligand properties for specific catalytic applications.

Future Research Directions and Perspectives in the Study of 3 Fluoro 6 Methoxyphenyl 2 Thienyl Methanol

Exploration of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol. While traditional multi-step syntheses may be effective, they often involve harsh conditions and generate significant waste. New approaches could focus on several key areas:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the fluoro-methoxy-benzene or thiophene (B33073) precursors would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials like organohalides.

Biocatalysis: The use of enzymes, such as ketoreductases, could offer a highly selective and sustainable method for the asymmetric reduction of a corresponding ketone precursor, yielding enantiomerically pure forms of the target alcohol.

Flow Chemistry: Continuous flow synthesis could enable safer handling of reactive intermediates, improve reaction control and scalability, and potentially reduce reaction times and waste compared to batch processing.

Mechanochemistry: Exploring solvent-free or low-solvent synthesis using ball-milling techniques could significantly improve the green credentials of the synthesis.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of selective catalysts |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |

| Flow Chemistry | Enhanced safety, scalability, control | Reactor design and optimization |

| Mechanochemistry | Reduced solvent waste, novel reactivity | Exploration of reaction conditions |

In-Depth Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reactions and discovering new applications. Future mechanistic studies could investigate:

The role of the fluorine and methoxy (B1213986) substituents: Investigating how these groups electronically influence the reactivity of the phenyl ring and the stability of reaction intermediates. The relative reactivity of the substituted benzene (B151609) ring compared to the thiophene ring in various reactions, such as metallation, is an area of interest. osti.gov

Stereoselectivity: For reactions creating chiral centers, detailed studies using kinetic analysis and isotopic labeling could elucidate the origins of stereoselectivity.

Reaction Intermediates: The use of advanced spectroscopic techniques (e.g., in situ IR, NMR) to detect and characterize transient intermediates would provide valuable insights into the reaction pathways.

Advanced Computational Modeling for Predicting Undiscovered Reactivities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. scirp.org For this compound, future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, predict sites of electrophilic and nucleophilic attack, and calculate reaction energy profiles for potential transformations. scirp.orgnih.gov This can help in understanding bond cleavage sites and reaction mechanisms. nih.gov

Predicting Spectroscopic Properties: Computational methods can be employed to predict NMR spectra (including ¹⁹F NMR), which can be a valuable tool for structural confirmation, especially in the absence of experimental standards. nih.gov

Virtual Screening: Modeling the interaction of this molecule with biological targets, such as enzyme active sites, could help to identify potential pharmaceutical applications and guide the design of new derivatives. The introduction of fluorine can significantly enhance solubility, absorption, and binding affinity to target proteins. acs.org

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity Prediction | Maps of electrostatic potential, reaction pathways |

| NMR Shift Calculation | Structural Analysis | Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts nih.gov |

| Molecular Docking | Biological Activity Screening | Binding affinities to protein targets |

Integration into Automated and High-Throughput Synthesis Platforms

To rapidly explore the chemical space around this compound, its synthesis and derivatization could be integrated into automated and high-throughput experimentation (HTE) platforms. acs.orgdrugtargetreview.com This approach is widely used in the pharmaceutical industry to accelerate drug discovery and process development. acs.orgnih.gov

Future research in this area would involve:

Developing robust reaction conditions suitable for miniaturization and automation, allowing for the parallel synthesis of a library of analogs with modifications to both the phenyl and thienyl rings. drugtargetreview.com

Utilizing robotic systems for liquid and solid handling to prepare reaction arrays, enabling the rapid screening of catalysts, solvents, and other reaction parameters to optimize synthetic routes. acs.orgyoutube.com

Integrating automated analysis techniques (e.g., LC-MS) to allow for the rapid characterization and screening of the resulting compound libraries for desired properties. nih.gov

The goal is to create a streamlined workflow from molecular design to material production, significantly reducing development cycle times. youtube.com

Potential Contributions to Chemical Methodologies and Reagent Development

The unique structure of this compound makes it a potentially valuable building block in organic synthesis. Future work could explore its utility in:

Developing Novel Ligands: The combination of a hard oxygen donor (from the alcohol and methoxy group) and a soft sulfur donor (from the thiophene) could be exploited in the design of novel ligands for transition metal catalysis.

Asymmetric Catalysis: The chiral center in this compound could be used as a chiral auxiliary or as a precursor to chiral catalysts for asymmetric transformations.

Source of Fluorinated Scaffolds: Given the importance of fluorine in pharmaceuticals, this compound could serve as a versatile precursor for more complex fluorinated molecules. nus.edu.sgsciencedaily.comchemeurope.comscribd.com The presence of fluorine can favorably alter properties like metabolic stability and bioavailability. acs.org

Synthesis of Conjugated Materials: Thiophene-containing molecules are of great interest for developing organic conductive polymers and materials with non-linear optical properties. mdpi.orgsciforum.net This compound could serve as a starting material for such advanced materials.

By pursuing these research avenues, the scientific community can fully elucidate the chemical properties and potential applications of this compound, paving the way for new discoveries in both fundamental and applied chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol in academic research?

The synthesis typically involves nucleophilic addition or organometallic coupling strategies. For example, a Grignard reaction between a fluorinated aromatic aldehyde (e.g., 3-fluoro-6-methoxybenzaldehyde) and a thienyl-derived organometallic reagent (e.g., 2-thienyllithium) can yield the methanol backbone. Post-reduction steps (e.g., NaBH₄) may refine stereochemistry. Similar methodologies are employed for structurally analogous fluorinated aryl-thienyl methanol derivatives .

Q. How can spectroscopic techniques be optimized for characterizing this compound?